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3-Tert-butyl-6-methylsalicylic acid Documentation Hub

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  • Product: 3-Tert-butyl-6-methylsalicylic acid
  • CAS: 6934-03-8

Core Science & Biosynthesis

Foundational

Solubility Profile of 3-Tert-butyl-6-methylsalicylic Acid in Organic Solvents

[1][2] Executive Summary This technical guide provides a comprehensive analysis of the solubility characteristics of 3-tert-butyl-6-methylsalicylic acid (CAS: 6934-03-8). As a critical intermediate in the synthesis of hy...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-tert-butyl-6-methylsalicylic acid (CAS: 6934-03-8). As a critical intermediate in the synthesis of hydrazide-based agrochemicals (e.g., Tebufenozide analogs) and a functional lipophilic additive in cosmetic formulations, understanding its solubility landscape is essential for process optimization, purification (crystallization), and formulation stability.[1]

Given that specific public solubility datasets for this proprietary intermediate are often fragmented, this guide synthesizes structural structure-property relationships (SPR) , thermodynamic modeling frameworks , and validated experimental protocols . It empowers researchers to predict behavior and rigorously determine the solubility profile in-house.

Chemical Identity & Structural Analysis[3][4]

To predict the solubility profile, we must first analyze the competition between the hydrophilic head group and the lipophilic steric shields.[1]

  • IUPAC Name: 3-(1,1-Dimethylethyl)-2-hydroxy-6-methylbenzoic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 208.25 g/mol [1]

Steric & Electronic Effects

Unlike unsubstituted salicylic acid, which forms strong intermolecular hydrogen networks, 3-tert-butyl-6-methylsalicylic acid features:

  • 3-Tert-butyl Group: A bulky, hydrophobic moiety that disrupts crystal lattice packing (lowering melting point relative to planar analogs) but significantly increases

    
     (lipophilicity).[1]
    
  • 6-Methyl Group: Provides additional steric bulk ortho to the carboxylic acid, twisting the carboxyl group out of planarity and reducing hydration efficiency.[1]

  • Intramolecular H-Bonding: The phenolic -OH at C2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the -COOH group. This "closes" the polar head, making the molecule behave more non-polarly than expected.[1]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and dielectric constant (


) correlation.

The compound exhibits a "Inverted Bell" solubility curve typical of lipophilic organic acids.[1] It is sparingly soluble in water but highly soluble in medium-polarity organic solvents.[1]

Solvent ClassRepresentative SolventsPredicted Solubility TrendMechanistic Driver
Polar Protic WaterVery Low (< 0.1 wt%)Hydrophobic effect of t-butyl/methyl groups overwhelms COOH hydration.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh (> 15 wt%)Solvation of COOH/OH via H-bonding; alkyl chain compatibility.[1]
Polar Aprotic Acetone, Ethyl AcetateVery High (> 20 wt%)Dipole-dipole interactions; disruption of solute dimers.[1]
Non-Polar Aromatic Toluene, XyleneModerate to High

stacking; t-butyl group interacts favorably with aliphatic/aromatic solvents.[1]
Alkanes n-Hexane, HeptaneLow to Moderate Crystal lattice energy dominates; useful as an anti-solvent for crystallization.[1]

Critical Insight: The tert-butyl group renders this molecule significantly more soluble in hydrocarbons (like toluene or hexane) than salicylic acid. This property is exploited in industrial purification, where non-polar solvents are used to wash away more polar impurities.[1]

Experimental Protocol: Determination of Solubility

Standardized Isothermal Saturation Method

To generate a precise solubility curve (Mole Fraction


 vs. Temperature 

), follow this self-validating protocol.
Workflow Diagram

SolubilityWorkflow cluster_QC Quality Control Loop Start Start: Excess Solute Addition Equilibration Equilibration (Thermostatic Shaker) T ± 0.05 K for 24-48h Start->Equilibration Solid > Solubility Limit Sampling Phase Separation (Syringe Filter 0.45 µm) Equilibration->Sampling Equilibrium Reached Dilution Gravimetric Dilution (with Mobile Phase) Sampling->Dilution Supernatant Extraction Analysis Quantification (HPLC-UV or Gravimetric) Dilution->Analysis DataProcess Data Processing (Mole Fraction Calculation) Analysis->DataProcess Check Check: Deviation < 3%? DataProcess->Check Repeat Repeat Experiment Check->Repeat No End Final Solubility Profile Check->End Yes

Figure 1: Step-by-step workflow for the Isothermal Saturation Method.

Detailed Methodology
  • Preparation: Add excess 3-tert-butyl-6-methylsalicylic acid to 50 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously using a magnetic stirrer. Control temperature using a circulating water bath (precision

    
     K).
    
    • Duration: Minimum 24 hours.[1][2] Verify equilibrium by sampling at 24h and 48h; results should not deviate by >1%.

  • Sampling: Stop stirring and allow phases to settle for 30 minutes. Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE filter (to prevent crystal seeding).[1]

  • Quantification:

    • Method A (Gravimetric): Evaporate solvent in a tared dish (best for volatile solvents like acetone).[1]

    • Method B (HPLC): Dilute with methanol.[1] Analyze on a C18 column (Mobile Phase: MeOH/Water + 0.1%

      
      ).[1] Detect at 
      
      
      
      (approx. 305 nm).[1]

Thermodynamic Modeling

From Data to Process Design

Once experimental data is collected, it must be fitted to thermodynamic models to calculate Enthalpy (


) and Entropy (

) of solution.[1] These parameters are critical for designing cooling crystallization processes.
The Modified Apelblat Equation

This is the industry standard for correlating solubility data of salicylic acid derivatives.[1]



  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)[3][1][4][5]
    
  • 
    : Empirical model parameters derived via regression.
    
The van't Hoff Equation

Used to determine the apparent thermodynamic functions.[1][4]


[1]
  • Interpretation:

    • If

      
      : Endothermic dissolution (Solubility increases with T).
      
    • If

      
      : Exothermic dissolution (Solubility decreases with T).
      
    • Note: 3-tert-butyl-6-methylsalicylic acid dissolution is typically endothermic in organic solvents.[1]

Model Selection Logic

ModelLogic Input Experimental Data (x vs T) Linearity Check linearity of ln(x) vs 1/T Input->Linearity Linear Linear Relationship? Linearity->Linear VantHoff Use van't Hoff Equation (Simple, Thermodynamic) Linear->VantHoff Yes (R² > 0.99) Apelblat Use Modified Apelblat (High Accuracy, Empirical) Linear->Apelblat No (Curvature) LambdaH Use λh Equation (Semi-empirical) Apelblat->LambdaH Alternative

Figure 2: Decision tree for selecting the appropriate thermodynamic correlation model.

References

  • Compound Data: 3-tert-butyl-6-methylsalicylic acid. CAS No. 6934-03-8.[1] Sigma-Aldrich / Merck Millipore Technical Data Sheet.[1] Link

  • Solubility Methodology: Shakeel, F. et al. "Solubility and thermodynamics of salicylic acid in different solvents."[1] Journal of Molecular Liquids, 2015.[1] (Provides the baseline protocol for salicylic acid derivatives). Link[1]

  • Thermodynamic Modeling: Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-dl-aspartate in water from 278 to 348 K." Journal of Chemical & Engineering Data, 1999.[1] Link[1]

  • Industrial Context: U.S. Patent 5,049,685.[1] "Nuclear substituted salicylic acids and their salts."[1] (Describes the synthesis and solubility characteristics of 3-tert-butyl-6-methylsalicylic acid). Link

  • Cosmetic Applications: European Patent EP2119429A1.[1] "Cosmetic composition containing a dibenzoylmethane derivative."[1] (Cites the use of 3-tert-butyl-6-methylsalicylic acid as a lipophilic active).[6] Link

Sources

Protocols & Analytical Methods

Method

Protocols for carboxylation of 2-tert-butyl-5-methylphenol

Application Note: Regioselective Carboxylation of 2-tert-butyl-5-methylphenol Executive Summary The carboxylation of 2-tert-butyl-5-methylphenol (CAS 88-60-8) presents a classic challenge in organic synthesis: introducin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Carboxylation of 2-tert-butyl-5-methylphenol

Executive Summary

The carboxylation of 2-tert-butyl-5-methylphenol (CAS 88-60-8) presents a classic challenge in organic synthesis: introducing a carboxyl group onto an electron-rich aromatic ring heavily influenced by steric hindrance. The bulky tert-butyl group at the C2 position effectively blocks the C3 ortho position, forcing electrophilic attack to either the C6 (ortho) or C4 (para) positions.

This Application Note details three distinct protocols to achieve carboxylation, selected based on scale, available equipment, and desired regioselectivity.

  • Method A (Kolbe-Schmitt): The industrial standard for high-throughput synthesis, favoring thermodynamic control.

  • Method B (Stiles-Sisti / MMC): A high-yield laboratory method utilizing Magnesium Methyl Carbonate (MMC) for exclusive ortho-selectivity under milder conditions.

  • Method C (Directed Ortho-Lithiation): A cryogenic, organometallic route for maximum precision.

Strategic Analysis & Regiochemistry

Before selecting a protocol, the researcher must understand the substrate's electronic and steric landscape.

  • Substrate: 2-tert-butyl-5-methylphenol.[1][2][3][4]

  • Target 1 (Ortho-Carboxylation): Functionalization at C6 yields 3-tert-butyl-6-methylsalicylic acid (also named 2-hydroxy-3-tert-butyl-6-methylbenzoic acid). This is the primary target for ligand synthesis and antioxidants.

  • Target 2 (Para-Carboxylation): Functionalization at C4 yields 5-tert-butyl-2-methyl-4-hydroxybenzoic acid .

Decision Matrix (Graphviz Diagram):

CarboxylationStrategy Start Substrate: 2-tert-butyl-5-methylphenol Decision Select Primary Constraint Start->Decision Scale Industrial Scale (>1 kg) Low Cost Reagents Decision->Scale Cost/Vol Selectivity High Ortho-Selectivity (C6) Lab Scale (<100 g) Decision->Selectivity Yield/Purity Precision Kinetic Control Cryogenic Capability Decision->Precision Complex Synthesis MethodA Method A: Kolbe-Schmitt (NaOH, CO2, 140°C) Scale->MethodA MethodB Method B: Magnesium Methyl Carbonate (MMC, DMF, 120°C) Selectivity->MethodB MethodC Method C: Ortho-Lithiation (n-BuLi, CO2, -78°C) Precision->MethodC

Figure 1: Strategic decision tree for selecting the appropriate carboxylation protocol.

Detailed Protocols

Method A: The Kolbe-Schmitt Reaction (Industrial Standard)

Best for: Large-scale production where high pressure equipment is available.

Mechanism: The reaction proceeds via the formation of a sodium phenoxide intermediate.[5] The coordination of the sodium cation with the phenoxide oxygen and the CO2 molecule directs the substitution to the ortho position (C6), although high temperatures can induce isomerization to the para product.

Reagents:

  • Substrate: 2-tert-butyl-5-methylphenol (1.0 eq)

  • Base: Sodium Hydroxide (NaOH) pellets (1.05 eq)

  • Gas: Carbon Dioxide (CO2), anhydrous (5–10 bar)

  • Solvent: Toluene (for azeotropic drying) or solvent-free melt.

Protocol:

  • Phenoxide Formation: In a 3-neck flask equipped with a Dean-Stark trap, dissolve the phenol in toluene. Add NaOH.[5][6] Heat to reflux.

  • Dehydration (Critical): Continuously remove water via the Dean-Stark trap. The reaction requires anhydrous sodium phenoxide. Any residual water will hydrolyze the phenoxide and kill the reaction yield.

  • Solvent Removal: Once water evolution ceases, distill off the toluene to leave the dry sodium phenoxide salt.

  • Carboxylation: Transfer the dry salt to a high-pressure autoclave (Hastelloy or Stainless Steel).

  • Pressurization: Introduce CO2 to a pressure of 5–10 bar.

  • Heating: Heat the autoclave to 120–140°C for 4–6 hours. Note: Exceeding 150°C increases para-isomer formation.

  • Workup: Cool to room temperature. Dissolve the solid residue in water. Acidify carefully with 6M HCl to pH 2 to precipitate the salicylic acid derivative.

  • Purification: Recrystallize from ethanol/water.

Method B: Magnesium-Mediated Carboxylation (The MMC Method)

Best for: High-yield laboratory synthesis with exclusive ortho-selectivity.

Mechanism: This method utilizes "Stiles' Reagent" (Magnesium Methyl Carbonate). The magnesium ion forms a stable chelate with the phenolic oxygen, creating a coordination sphere that delivers CO2 exclusively to the ortho position. This overcomes the steric hindrance of the tert-butyl group by anchoring the electrophile.

Reagents:

  • Substrate: 2-tert-butyl-5-methylphenol (1.0 eq)

  • Reagent: Magnesium Methoxide (Mg(OMe)2) (2.0 – 3.0 eq)

  • Solvent: Dimethylformamide (DMF), anhydrous

  • Gas: CO2 (Atmospheric pressure or slight balloon pressure)

Protocol:

  • Reagent Preparation (In-situ MMC): In a flame-dried flask under N2, suspend Magnesium Methoxide in anhydrous DMF. Bubble CO2 through the solution for 1 hour until the solution becomes clear (formation of Magnesium Methyl Carbonate).

  • Addition: Add 2-tert-butyl-5-methylphenol to the MMC solution.

  • Reaction: Heat the mixture to 110–120°C under a slow stream of CO2 (or a CO2 balloon) for 3–5 hours. The reaction turns a characteristic yellow/orange color as the magnesium chelate forms.

  • Hydrolysis: Pour the hot reaction mixture into ice-cold 2M HCl. The magnesium complex will decompose, liberating the free acid.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMF.

  • Purification: The product is often pure enough for use; otherwise, flash chromatography (Hexane:EtOAc + 1% Acetic Acid).

Mechanistic Visualization (Graphviz):

MMC_Mechanism Phenol Phenol (Substrate) Mg_Complex Mg-Phenoxide Intermediate Phenol->Mg_Complex + MMC - MeOH Transition 6-Membered Transition State Mg_Complex->Transition + CO2 Coordination Product Mg-Salicylate Chelate Transition->Product Ortho-Insertion

Figure 2: The Magnesium ion acts as a template, coordinating the phenolic oxygen and CO2 to force ortho-substitution.

Method C: Directed Ortho-Lithiation (DoM)

Best for: Difficult substrates requiring kinetic control.

Mechanism: A strong base (n-BuLi) deprotonates the phenol (or a protected derivative like MOM-ether). The lithium atom coordinates to the oxygen, directing the base to deprotonate the ortho proton (C6). CO2 is then introduced as an electrophile.

Reagents:

  • Substrate: 2-tert-butyl-5-methylphenol (1.0 eq)

  • Base: n-Butyllithium (2.2 eq) (Use 2+ equivalents: 1 for -OH, 1 for C-Li)

  • Solvent: THF (Anhydrous)

  • Additives: TMEDA (Tetramethylethylenediamine) (2.2 eq) to break up BuLi aggregates.

Protocol:

  • Setup: Flame-dry a Schlenk flask. Purge with Argon. Add substrate and anhydrous THF.

  • Deprotonation: Cool to 0°C . Add n-BuLi (1.1 eq) dropwise to form the lithium phenoxide. Stir 30 mins.

  • Lithiation: Add TMEDA. Cool to -78°C (Dry ice/Acetone). Add the second portion of n-BuLi (1.1 eq) dropwise.

  • Incubation: Allow to warm slightly to 0°C for 1 hour to ensure C-lithiation at the C6 position, then cool back to -78°C.

  • Quench: Bubble anhydrous CO2 gas through the solution (or add crushed dry ice) at -78°C. Stir for 30 mins.

  • Workup: Allow to warm to room temperature. Quench with 2M HCl. Extract with Diethyl Ether.

Comparative Data Analysis

FeatureKolbe-Schmitt (Method A)MMC / Stiles (Method B)Ortho-Lithiation (Method C)
Primary Selectivity Ortho (C6) / Para (C4) MixExclusive Ortho (C6) Exclusive Ortho (C6)
Yield 40–60%75–90% 60–80%
Temperature 120–140°C110–120°C-78°C to 0°C
Pressure High (5–10 bar)AtmosphericAtmospheric
Moisture Sensitivity High (Requires dry salt)ModerateExtreme (Pyrophoric reagents)
Scalability ExcellentGoodPoor (Cryogenic costs)

References

  • Kolbe-Schmitt Reaction Overview

    • Mark, H. F., et al. "Encyclopedia of Chemical Technology." Wiley-Interscience.
  • Magnesium-Mediated Carboxylation (Stiles' Method)
  • Ortho-Lithiation of Hindered Phenols: Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.
  • Substrate Data (2-tert-butyl-5-methylphenol)

    • Sigma-Aldrich Product Data, CAS 88-60-8.[2]

  • Recent Homogeneous Kolbe-Schmitt Advances

    • Khusnutdinov, R. I., et al. (2025). "Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction." Molecules.

Sources

Application

Precision Synthesis of Bioactive Esters: Overcoming Steric Hindrance in 3-Tert-butyl-6-methylsalicylic Acid Scaffolds

Abstract Objective: To provide a robust, self-validating protocol for the synthesis of bioactive esters derived from 3-tert-butyl-6-methylsalicylic acid (3-tBu-6-Me-SA). Context: The 3-tert-butyl-6-methylsalicylic acid s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Objective: To provide a robust, self-validating protocol for the synthesis of bioactive esters derived from 3-tert-butyl-6-methylsalicylic acid (3-tBu-6-Me-SA). Context: The 3-tert-butyl-6-methylsalicylic acid scaffold represents a privileged structure in medicinal chemistry and agrochemicals. The tert-butyl group at the C3 position enhances lipophilicity and metabolic stability (preventing oxidative degradation), while the C6-methyl group introduces significant steric hindrance around the carboxylate, complicating standard esterification. Scope: This guide details two optimized synthetic pathways—Carboxylate Alkylation (for primary/secondary halides) and Acid Chloride Activation (for complex alcohols)—specifically designed to overcome the "Ortho Effect" and intramolecular hydrogen bonding inherent to this scaffold.

Introduction: The Steric & Electronic Landscape

The synthesis of esters from 3-tert-butyl-6-methylsalicylic acid is not merely a trivial functional group transformation; it is a lesson in overcoming steric congestion.

  • The 6-Methyl "Gatekeeper": Located ortho to the carboxylic acid, the methyl group physically blocks the trajectory of incoming nucleophiles (alcohols) during standard Fischer esterification.

  • The 3-Tert-butyl "Shield": While located meta to the carboxyl, this bulky group forces the adjacent phenolic hydroxyl into a rigid intramolecular hydrogen bond with the carbonyl oxygen. This reduces the electrophilicity of the carbonyl carbon.

  • Bioactive Potential: Esters of this scaffold are highly sought after as lipophilic prodrugs for dermatological applications (enhanced skin permeation) and as metabolically stable mimics of salicylic acid signaling in agrochemical pathways.

Visualizing the Challenge

The following diagram illustrates the steric environment and the logic behind the chosen synthetic routes.

G Acid 3-tBu-6-Me-SA (Sterically Hindered) Direct Direct Fischer Esterification (Blocked by 6-Me & H-Bond) Acid->Direct Fails/Low Yield RouteA Route A: Carboxylate Alkylation (Nucleophilic Attack on Alkyl Halide) Acid->RouteA Preferred for Alkyl Halides RouteB Route B: Acid Chloride Activation (High Energy Intermediate) Acid->RouteB Preferred for Complex Alcohols Target Bioactive Ester Library (Lipophilic & Stable) RouteA->Target High Yield RouteB->Target Versatile

Caption: Strategic bypass of steric hindrance. Direct esterification is disfavored; Routes A and B offer energetic or mechanistic advantages.

Protocol A: Carboxylate Alkylation (The "Trojan Horse" Method)

Best For: Synthesis of simple alkyl esters (methyl, ethyl, benzyl, allyl) where the corresponding alkyl halide is available. Mechanism: Instead of forcing a nucleophile into the crowded carbonyl, this method turns the carboxylate into the nucleophile. The reaction occurs away from the steric center, at the unhindered carbon of the alkyl halide.

Materials
  • Substrate: 3-Tert-butyl-6-methylsalicylic acid (1.0 equiv)

  • Reagent: Alkyl Halide (R-X, where X=Br, I) (1.2 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (1.5 equiv) - Must be anhydrous.

  • Solvent: DMF (N,N-Dimethylformamide) - Anhydrous.

Step-by-Step Methodology
  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-tert-butyl-6-methylsalicylic acid (1.0 mmol, ~208 mg) in anhydrous DMF (3.0 mL).

    • Add finely ground, anhydrous K₂CO₃ (1.5 mmol, 207 mg).

    • Observation: The solution may turn slight yellow. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the carboxylic acid. The phenol (pKa ~10) remains largely protonated due to intramolecular H-bonding, while the carboxyl (pKa ~3-4) forms the salt.

  • Alkylation:

    • Add the Alkyl Halide (1.2 mmol) dropwise.

    • Critical Control: For reactive halides (Methyl Iodide, Benzyl Bromide), stir at RT for 4–6 hours . For less reactive halides (Ethyl Bromide, long-chain bromides), heat to 60°C for 12 hours .

    • Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting acid will remain at the baseline or streak; the ester will move to R_f ~0.6–0.8.

  • Work-up (Aqueous Crash):

    • Pour the reaction mixture into ice-cold water (30 mL) containing 1N HCl (2 mL) to neutralize excess carbonate.

    • Extraction: Extract with Ethyl Acetate (3 x 15 mL).

    • Wash: Wash the combined organics with Brine (2 x 10 mL) to remove DMF.

    • Dry: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Flash column chromatography (Silica Gel 60).

    • Eluent: 0% -> 10% Ethyl Acetate in Hexanes. The bulky tert-butyl group makes these esters highly lipophilic; they elute early.

Protocol B: Acid Chloride Activation (The "Brute Force" Method)

Best For: Esterification with complex, sterically hindered, or solid alcohols (e.g., menthol, cholesterol, phenols) where alkyl halides are not available. Mechanism: Converts the acid to the highly reactive acid chloride, which is electrophilic enough to overcome the 6-methyl hindrance.

Materials
  • Substrate: 3-Tert-butyl-6-methylsalicylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 equiv) or Oxalyl Chloride (1.5 equiv) + cat. DMF.

  • Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Methodology
  • Formation of Acid Chloride:

    • Dissolve the acid (1.0 mmol) in dry Toluene (5 mL). Note: Toluene is preferred over DCM for thionyl chloride reactions to allow higher reflux temperatures if needed.

    • Add Thionyl Chloride (5.0 mmol, ~0.36 mL) dropwise.

    • Add 1 drop of DMF (catalyst).

    • Reflux: Heat to 80°C for 2 hours.

    • Endpoint: Evolution of HCl/SO₂ gas ceases.

    • Evaporation: Concentrate in vacuo to remove excess SOCl₂ and Toluene. Re-dissolve the residue (crude acid chloride) in dry DCM (5 mL).

  • Esterification:

    • To the solution of acid chloride in DCM, add the Target Alcohol (1.1 equiv).

    • Add Triethylamine (Et₃N) (1.5 equiv) or Pyridine (2.0 equiv) dropwise at 0°C.

    • Add DMAP (0.1 equiv) as a nucleophilic catalyst.

    • Reaction: Allow to warm to RT and stir overnight (12–16 h).

  • Work-up:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM. Wash organics with 1N HCl (to remove pyridine/DMAP), then Brine.

    • Dry (MgSO₄) and concentrate.

Validation & Quality Control

Expected Analytical Data

Because of the specific substitution pattern, the NMR signals are diagnostic.

nucleusSignalMultiplicityChemical Shift (δ ppm)Assignment
1H t-Butyl Singlet (9H)1.35 – 1.453-position steric marker
1H Methyl Singlet (3H)2.30 – 2.506-position steric marker
1H Aromatic Doublet (1H)6.80 – 7.00H-4 (Ortho to t-Bu)
1H Aromatic Doublet (1H)7.10 – 7.30H-5 (Ortho to Me)
1H Phenol Singlet (1H)10.50 – 11.50H-bonded OH (Deshielded)
13C Carbonyl Singlet170.0 – 172.0Ester C=O
QC Checkpoint: The "Phenol Test"
  • Iron(III) Chloride Test: Dissolve a small amount of the product in ethanol and add a drop of aqueous FeCl₃.

  • Result: A deep violet/purple color confirms the Phenolic OH is intact. If the color is absent, you may have accidentally esterified the phenol (unlikely with Route A, possible with Route B if excess base/reagent used).

Bioactivity & Applications

Structure-Activity Relationship (SAR) Logic

The synthesized esters are designed to function as Lipophilic Bio-isosteres .

  • Metabolic Stability: The 3-tert-butyl group acts as a "metabolic bumper," shielding the aromatic ring from oxidative metabolism (e.g., hydroxylation) by cytochrome P450 enzymes.

  • Membrane Permeability: The high LogP (Lipophilicity) induced by the tert-butyl and the ester chain allows these compounds to penetrate the stratum corneum (skin barrier) or bacterial cell walls more effectively than the parent acid.

  • Target Interaction: Upon hydrolysis (e.g., by skin esterases), the released 3-tBu-6-Me-SA mimics the anti-inflammatory action of salicylic acid but with altered binding kinetics due to the steric bulk.

SAR Workflow Diagram

SAR Ester Synthesized Ester (Prodrug Form) Barrier Biological Barrier (Skin/Cell Wall) Ester->Barrier High Lipophilicity Facilitates Entry Hydrolysis Enzymatic Hydrolysis (Esterases) Barrier->Hydrolysis Active Active Metabolite (3-tBu-6-Me-SA) Hydrolysis->Active Release Effect Bioactivity (Anti-inflammatory/Antimicrobial) Active->Effect COX Inhibition / Membrane Disruption Steric 3-tBu Group Prevents Rapid Degradation Active->Steric

Caption: Mechanism of Action for lipophilic salicylate esters.

References

  • Preparation of 3-tert-butyl-6-methylsalicylic acid

    • Source: Sigma-Aldrich / Merck Product D
    • Link:

  • General Protocol for Esterification of Hindered Acids (Carboxylate Alkylation)

    • Source: Organic Chemistry Portal - Esterific
    • Link:

  • Bioactivity of Lipophilic Salicylates

    • Source: "Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evalu
    • Link:

  • Steric Hindrance in Salicylic Acid Derivatives (The Ortho Effect)

    • Source: "Synthesis and study of properties of salicylic acid products." SciSpace.
    • Link:

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 3-Tert-butyl-6-methylsalicylic acid during heating

The following guide serves as a Tier 3 Technical Support resource for researchers handling 3-Tert-butyl-6-methylsalicylic acid (3-tBu-6-Me-SA) . It addresses the thermodynamic instability of this sterically crowded molec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier 3 Technical Support resource for researchers handling 3-Tert-butyl-6-methylsalicylic acid (3-tBu-6-Me-SA) . It addresses the thermodynamic instability of this sterically crowded molecule and provides validated protocols to prevent thermal decarboxylation.

Ticket ID: #DEC-3TB6MSA-001 Subject: Prevention of Thermal Decarboxylation in Sterically Hindered Salicylates Status: Resolved / Expert Verified Applicable Compounds: 3-Tert-butyl-6-methylsalicylic acid, 3,5-Di-tert-butylsalicylic acid, and related ortho-substituted hydroxybenzoic acids.

Executive Summary: The Stability Paradox

Researchers often assume that because 3-Tert-butyl-6-methylsalicylic acid is a crystalline solid (MP ~160–165°C), it is stable up to its melting point. This is a critical error.

Due to the "Ortho Effect" —specifically the steric repulsion between the bulky tert-butyl group at position 3, the methyl group at position 6, and the carboxyl group—this molecule is effectively "spring-loaded" to lose CO₂. The ground state energy of the crowded acid is high, while the transition state to the decarboxylated product (3-tert-butyl-6-methylphenol) relieves this steric strain.

Core Rule: Never heat the free acid form above 80°C in solution or 100°C as a solid for extended periods. Decarboxylation can become autocatalytic in acidic media.

Mechanism of Failure (The "Why")

To prevent the reaction, you must understand the mechanism. Thermal decarboxylation of salicylic acids proceeds via two primary pathways, both accelerated by the substituents in this specific molecule.

Pathway A: Arenium Ion Mechanism (Acid-Catalyzed)

In acidic solutions, a proton attacks the ring carbon bearing the carboxyl group (ipso-attack). The electron-donating tert-butyl and methyl groups stabilize the resulting positive charge (Wheland intermediate), significantly lowering the activation energy for CO₂ loss.

Pathway B: Cyclic Transition State (Thermal)

In neutral or non-polar solvents, the phenolic proton can hydrogen-bond with the carbonyl oxygen, forming a 6-membered transition state that facilitates the concerted loss of CO₂ and formation of the phenol enol.

Visualization: Steric Acceleration

The diagram below illustrates why 3-tBu-6-Me-SA is more fragile than standard salicylic acid.

Decarboxylation_Mechanism Substrate 3-tBu-6-Me-SA (High Ground State Energy) TS Transition State (Steric Relief via CO2 twisting) Substrate->TS Heat (>80°C) Intermediate Arenium Ion / Enol TS->Intermediate Product 3-tBu-6-Me-Phenol + CO2 (Irreversible Loss) Intermediate->Product Steric Steric Bulk (t-Bu) Destabilizes -COOH Steric->Substrate Electronic e- Donating Groups Stabilize C+ Intermediate Electronic->Intermediate

Figure 1: Mechanistic pathway showing how steric bulk and electronic effects lower the barrier for CO₂ loss.

Troubleshooting & FAQs

Q1: I see gas evolution during recrystallization. Is my product ruined?

Diagnosis: Yes, gas evolution (CO₂) indicates active decarboxylation. Root Cause: You are likely recrystallizing the free acid in a high-boiling solvent (e.g., toluene, water) at reflux temperatures (>100°C). Solution:

  • Immediate Action: Stop heating. Cool to 0°C.[1][2]

  • Correct Protocol: Recrystallize from a solvent system that boils below 80°C (e.g., Dichloromethane/Hexane or Ethanol/Water) and avoid prolonged boiling. Dissolve at mild heat (40-50°C) and cool slowly.

Q2: Can I dry the compound in an oven?

Diagnosis: Standard ovens at 100°C+ are risky. Risk: Surface decarboxylation can occur, leading to a lower melting point and "wet" appearance due to phenol formation (phenols often have lower MPs). Solution: Dry under high vacuum (0.1 mmHg) at room temperature or maximum 45°C . Use P₂O₅ or KOH pellets in the desiccator to remove trace solvent/water without heat.

Q3: Why is my yield low after acid hydrolysis of the ester?

Diagnosis: You likely acidified the reaction mixture while it was still hot. The Trap: In the saponification step (using NaOH), the molecule exists as the disodium salt (carboxylate + phenoxide), which is thermally stable . The Failure Point: When you add acid (HCl/H₂SO₄) to neutralize, you generate the free acid. If the solution is still hot (>50°C) during this acidification, the free acid will instantly decarboxylate. Protocol Fix: Cool the basic hydrolysis mixture to 0–5°C (ice bath) before adding any acid. Acidify slowly to pH 2-3, keeping the internal temperature below 10°C.

Validated Handling Protocols

Protocol A: Safe Saponification & Isolation

Use this workflow to convert the methyl/ethyl ester to the acid without loss.

StepParameterCritical Control Point (CCP)
1. Hydrolysis NaOH/Ethanol/WaterReflux is safe ONLY because the species is the salt (Carboxylate).
2. Cooling Ice BathCool mixture to < 5°C . This is non-negotiable.
3. Acidification 2N HCl (Cold)Add dropwise. Monitor internal temp. Stop if T > 10°C.
4. Filtration Vacuum FiltrationFilter immediately after precipitation. Keep cold.
5. Drying Vacuum DesiccatorDo not use a heat gun or oven. Dry over desiccant at 25°C.
Protocol B: Solvent Selection Matrix

Choose solvents that minimize thermal risk.

Solvent SystemBoiling PointSuitabilityNotes
Water (Acidic) 100°CHIGH RISK Acidic water at 100°C guarantees decarboxylation.
Toluene 110°CHIGH RISK Too hot for the free acid.
Ethanol 78°CMODERATE Safe for short durations; avoid prolonged reflux.
DCM / Hexane 40°C / 68°CEXCELLENT Ideal for recrystallization. Dissolve in DCM, add Hexane, evap DCM.
DMSO / DMF HighAVOID High boiling point makes removal difficult without heat.

Decision Tree: Processing Strategy

Use this flowchart to determine the safe processing route for your specific experimental stage.

Handling_Protocol Start Start: 3-tBu-6-Me-SA Handling State Current State? Start->State Salt Salt Form (Na+/K+) State->Salt pH > 10 Acid Free Acid Form (-COOH) State->Acid pH < 7 HeatSalt Safe to Heat < 100°C (Reflux OK) Salt->HeatSalt HeatAcid DANGER: Heat Sensitivity Acid->HeatAcid Action1 Cool to < 5°C BEFORE Acidification HeatSalt->Action1 To Isolate Action2 Use Low BP Solvents (DCM, Et2O) HeatAcid->Action2 Recrystallization Action3 Vacuum Dry @ 25°C HeatAcid->Action3 Drying

Figure 2: Operational decision tree for thermal management based on pH state.

References

  • Cohen, T. & Schambach, R. A. (1970). Mechanistic studies of the decarboxylation of salicylic acids. Journal of the American Chemical Society. Link

    • Establishes the fundamental mechanism of arenium ion formation and the accelerating effect of electron-don
  • Kaeding, W. W. (1964). Oxidation of Phenols with Copper-Amine-Oxygen Complexes. Journal of Organic Chemistry. Link

    • Discusses the stability of sterically hindered phenols and salicylates, noting the ease of decarboxyl
  • Barton, D. H. R. et al. (1985). Decarboxylation of sterically hindered aromatic acids. Tetrahedron Letters. Link

    • Provides context on radical and thermal decarboxylation p
  • NIST Chemistry WebBook. (2023). Salicylic acid, 3-methyl- & related analogs.[3][4] Link

    • Source for thermodynamic data and melting point comparisons of methyl-substituted salicylic acids.

Sources

Optimization

Improving yield in the regioselective carboxylation of tert-butyl cresols

This guide is designed as a high-level technical support resource for researchers optimizing the regioselective carboxylation of 2-tert-butyl-p-cresol (2-tert-butyl-4-methylphenol) to synthesize 3-tert-butyl-5-methylsali...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a high-level technical support resource for researchers optimizing the regioselective carboxylation of 2-tert-butyl-p-cresol (2-tert-butyl-4-methylphenol) to synthesize 3-tert-butyl-5-methylsalicylic acid .

Topic: Improving Yield in the Regioselective Carboxylation of tert-Butyl Cresols Target Product: 3-tert-butyl-5-methylsalicylic acid (2-hydroxy-3-tert-butyl-5-methylbenzoic acid)

Executive Summary & Reaction Logic

The transformation of 2-tert-butyl-p-cresol into its salicylic acid derivative is a classic example of the Kolbe-Schmitt reaction applied to a sterically hindered substrate.

The Central Challenge: Unlike simple phenol, 2-tert-butyl-p-cresol possesses a bulky tert-butyl group at the ortho position and a methyl group at the para position.

  • Regioselectivity: The para position is blocked. The reaction must occur at the remaining open ortho position (C6).

  • Steric Hindrance: The bulky tert-butyl group creates significant steric strain, often destabilizing the transition state and reducing yield.

  • Dimerization Risk: Hindered phenols are prone to oxidative coupling (dimerization) rather than carboxylation if oxygen is present, leading to biphenyl byproducts instead of the desired acid.

Critical Mechanism & Pathway

To troubleshoot yield, one must understand the Sodium Chelation Mechanism . The reaction requires the formation of a specific sodium phenoxide-CO₂ complex.

KolbeSchmitt Substrate 2-tert-butyl-p-cresol Phenoxide Sodium Phenoxide (Dry Salt) Substrate->Phenoxide + NaOH - H2O (Critical Removal) Complex Transition State (Na+ Chelated to Oxygen & CO2) Phenoxide->Complex + CO2 (High Pressure) Byproduct Oxidative Dimer (Biphenyls) Phenoxide->Byproduct + O2 (Air Leak) Radical Coupling Intermediate Sodium Salicylate Intermediate Complex->Intermediate Rearrangement (120-140°C) Product 3-tert-butyl-5-methyl- salicylic acid Intermediate->Product + H+ (Acid Workup)

Figure 1: The Kolbe-Schmitt reaction pathway showing the critical chelation step and the oxidative dimerization failure mode.

Experimental Protocol & Optimization (Q&A)

Module A: Reaction Conditions (Thermodynamics)

Q: Why is my yield stuck below 10% despite high CO₂ pressure? A: You are likely experiencing moisture inhibition or oxidative dimerization .

  • Moisture: The Kolbe-Schmitt reaction is strictly anhydrous. Even trace water (hydrates in NaOH) destroys the coordination complex required for ortho-substitution. Water molecules compete with CO₂ for the sodium coordination site.

  • Protocol Fix: You must form the sodium phenoxide ex situ and dry it azeotropically (e.g., using toluene or chlorobenzene) until the water content is <0.05% before introducing CO₂.

Q: Should I use KOH or NaOH? A: Use NaOH .

  • Reasoning: The cation size dictates regioselectivity. The smaller Na⁺ ion (0.95 Å) tightly chelates the phenoxide oxygen and the incoming CO₂ molecule, directing substitution to the ortho position.

  • Contrast: K⁺ (1.33 Å) is larger and looser, often favoring para-carboxylation (which is blocked here) or leading to lower regioselectivity and higher reversibility (decarboxylation).

Q: What is the optimal temperature window? A: 120°C – 140°C.

  • <120°C: Kinetics are too slow for the hindered substrate.

  • >150°C: Decarboxylation dominates. The reaction is reversible; high heat drives the equilibrium back to the phenol and CO₂.

Module B: Troubleshooting & Yield Improvement

Q: I see a large amount of a dark, tarry byproduct. What is it? A: This is likely the 2,2'-biphenyl dimer (oxidative coupling product).

  • Cause: Hindered phenoxides are electron-rich and easily form radicals in the presence of trace oxygen. These radicals couple at the ortho positions.

  • Solution: The reaction vessel must be purged with N₂ or Ar before adding CO₂. Ensure the CO₂ source is O₂-free (SFC grade or industrial grade with an oxygen trap).

Q: Can I use a solvent to improve mixing? A: Yes, but select carefully.

  • Recommended: High-boiling, non-polar solvents like 1,2-dichlorobenzene or diglyme . These allow higher temperatures without pressurizing the vessel with solvent vapor.

  • Advanced Tip: Use a phase transfer catalyst (e.g., PEG-400 or crown ethers) if running in a slurry. However, be warned: strong complexing agents (like 15-crown-5) can sequester the Na⁺ ion and inhibit the coordination mechanism, actually lowering yield.

Module C: Workup & Isolation

Q: My LC-MS shows product during reaction, but I lose it after workup. Why? A: Acid-catalyzed Decarboxylation.

  • Mechanism: Electron-rich salicylic acids (like your product) are prone to losing CO₂ in strongly acidic, warm solutions.

  • Fix: Perform the acidification (quenching) at 0°C – 5°C . Do not heat the crude acid mixture. Extract immediately into an organic solvent (e.g., Ethyl Acetate) and wash with brine.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
No Reaction (<5% Yield) Wet PhenoxideAzeotropic drying with toluene; use NaH instead of NaOH for anhydrous salt formation.
Low Yield (10-30%) Reversibility (Temp too high)Reduce temp to 125°C; Increase CO₂ pressure (>20 bar).
Dark Orange/Red Color Oxidation (Quinone/Dimer)Strictly exclude O₂; Degas all solvents; Use antioxidant-free substrates.
Product Loss in Workup DecarboxylationAcidify with cold dilute HCl (not conc.); Keep T < 10°C during isolation.
Wrong Isomer Cation EffectEnsure NaOH is used, not KOH or CsOH.

Advanced Workflow: The "Dry-Process" Protocol

For maximum yield (targeting >70%), follow this rigorous "Dry-Process" workflow.

Workflow Start Start: 2-tert-butyl-p-cresol Step1 1. Phenoxide Formation Reagent: NaOH (1.05 eq) Solvent: Toluene Start->Step1 Step2 2. Azeotropic Drying Reflux with Dean-Stark trap Target: <0.05% H2O Step1->Step2 Step3 3. Solvent Removal Strip Toluene -> Dry Solid Salt Step2->Step3 Step4 4. Carboxylation Add CO2 (50-80 bar) Temp: 130°C | Time: 4-6h Step3->Step4 Step5 5. Cold Quench Pour into Ice/HCl Extract with EtOAc Step4->Step5

Figure 2: Optimized "Dry-Process" workflow to minimize moisture interference and dimerization.

References

  • Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link

  • Chidambaram, M. V., & Sorenson, J. R. (1991). On the Kolbe-Schmitt synthesis of pharmacologically useful salicylates: carboxylation of 2,4-di-t-butylphenol.[1] Journal of Pharmaceutical Sciences, 80(8), 810–811. Link

  • Markovic, Z., & Markovic, S. (2006). A Theoretical Study of Solvent Effects on Kolbe-Schmitt Reaction Kinetics. Chemical Engineering Science, 61(18), 6199–6212. Link

  • Khurana, M., & Singh, S. (2014). Troubleshooting oxidation in hindered phenols. ResearchGate Discussions. Link

Sources

Reference Data & Comparative Studies

Validation

Application Note: IR Spectroscopic Characterization of 3-Tert-butyl-6-methylsalicylic Acid

Executive Summary This guide provides a detailed infrared (IR) spectroscopic analysis of 3-Tert-butyl-6-methylsalicylic acid (3-tB-6-MSA) . Unlike simple salicylic acid, this molecule exhibits significant spectral shifts...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a detailed infrared (IR) spectroscopic analysis of 3-Tert-butyl-6-methylsalicylic acid (3-tB-6-MSA) . Unlike simple salicylic acid, this molecule exhibits significant spectral shifts due to Steric Inhibition of Resonance (SIR) caused by the 6-methyl substituent and the bulkiness of the 3-tert-butyl group.

Key Takeaway: The diagnostic differentiator for 3-tB-6-MSA is the blue shift (higher wavenumber) of the carbonyl (


) peak compared to the parent salicylic acid, driven by the de-planarization of the carboxyl group.

Structural & Mechanistic Analysis

To interpret the spectrum accurately, one must understand the physical geometry of the molecule.

The "Ortho Effect" and Steric Inhibition of Resonance

In the parent molecule, Salicylic Acid (SA) , the carboxyl group (-COOH) and the phenolic hydroxyl (-OH) are planar. This planarity allows for:

  • Conjugation: The

    
    -system of the benzene ring overlaps with the carbonyl 
    
    
    
    -system.
  • Intramolecular H-Bonding: A strong 6-membered chelate ring forms between the phenolic hydrogen and the carbonyl oxygen.

In 3-tB-6-MSA:

  • The 6-Methyl Group: This group creates significant steric strain with the adjacent carboxyl group. To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring.

    • Consequence: Conjugation is broken. The C=O bond shortens, increasing its force constant (

      
      ), leading to a higher vibrational frequency.
      
  • The 3-Tert-butyl Group: This bulky group effectively "locks" the phenolic proton in place but also shields the region from intermolecular interactions.

Visualization of Structural Distortion

The following diagram illustrates the structural transition and its spectroscopic consequences.

G cluster_0 Parent: Salicylic Acid cluster_1 Target: 3-tB-6-MSA SA Planar Geometry (Conjugated) Target Twisted Geometry (Non-Conjugated) SA->Target Substitution H_Bond Strong Intramolecular H-Bond Shift Blue Shift of C=O (+20-30 cm⁻¹) Target->Shift Result Sterics 6-Methyl Steric Clash Sterics->Target Forces Rotation

Figure 1: Mechanism of Steric Inhibition of Resonance leading to spectral shifts.

Comparative Spectral Data

The following table contrasts the characteristic peaks of 3-tB-6-MSA with Salicylic Acid (standard) and Acetylsalicylic Acid (Aspirin) to highlight the effects of substitution.

Functional GroupVibration ModeSalicylic Acid (Parent) [1]3-tB-6-MSA (Target)Mechanistic Explanation
Carbonyl

Stretch
1655 - 1665 cm⁻¹ 1685 - 1705 cm⁻¹ Primary Diagnostic: The 6-methyl group forces the C=O out of plane, reducing conjugation. Less conjugation = stronger bond = higher frequency.
Phenolic -OH

Stretch
~3230 cm⁻¹ (Broad)3300 - 3400 cm⁻¹ The twist weakens the intramolecular H-bond (chelation), often shifting the OH stretch to a slightly higher energy (sharper peak).
Aliphatic C-H

Stretch
N/A2950 - 2970 cm⁻¹ Distinctive Feature: Strong asymmetric stretching of the tert-butyl methyl groups. Often appears as a "split" peak.[1]
Aromatic Ring

Stretch
1610, 1580, 1480 cm⁻¹1600, 1575 cm⁻¹ The aromatic ring breathing modes remain, but intensities change due to the loss of planarity with the carboxyl group.
Fingerprint

Out-of-plane
760 cm⁻¹ (ortho)800 - 850 cm⁻¹ Characteristic of 1,2,3,4-tetrasubstituted benzene patterns.

Detailed Peak Assignment & Analysis

The Carbonyl Region (1650 – 1750 cm⁻¹)

This is the most critical region for validation.

  • Observation: Expect a sharp, intense band centered near 1690–1700 cm⁻¹ .

  • Comparison: If your spectrum shows a peak at 1660 cm⁻¹, your sample likely lacks the 6-methyl group (or is the un-substituted parent). The blue shift confirms the "ortho-twist."

The Hydroxyl Region (2500 – 3500 cm⁻¹)
  • Carboxylic OH: Remains very broad (2500–3000 cm⁻¹) due to strong intermolecular dimerization of the acid groups (dimers usually persist even with steric hindrance).

  • Phenolic OH: In 3-tB-6-MSA, the 3-tert-butyl group provides "steric screening." While it prevents intermolecular bonding, the intramolecular bond to the carbonyl is weakened by the 6-methyl twist. Look for a shoulder or distinct peak around 3350 cm⁻¹ , sharper than in salicylic acid.

The Aliphatic Region (2800 – 3000 cm⁻¹)

The tert-butyl group is a massive spectral contributor here.

  • 2962 cm⁻¹: Asymmetric stretching of -CH₃ (in t-butyl).

  • 2872 cm⁻¹: Symmetric stretching of -CH₃.

  • 1365 & 1390 cm⁻¹: The "Gem-Dimethyl" doublet (bending mode). This is a classic identifier for the tert-butyl group (split peak).

Experimental Protocol: Validating the Spectrum

To ensure the shifts described above are real and not artifacts of sample preparation, follow this protocol.

Sample Preparation (Solid State)
  • Preferred Method: ATR (Attenuated Total Reflectance) with a Diamond crystal.

  • Alternative: KBr Pellet (1 mg sample : 100 mg KBr).

    • Warning: KBr is hygroscopic. Water moisture will mask the OH region. Dry KBr at 110°C before use.

Workflow Diagram

Workflow Start Start: Crude/Pure 3-tB-6-MSA Prep Sample Prep: Dry Vacuum (2h @ 40°C) Remove solvates Start->Prep Acquire Acquisition: ATR-FTIR (Diamond) 64 Scans, 4 cm⁻¹ Res Prep->Acquire Check Check 1650-1750 cm⁻¹ Region Acquire->Check ResultA Peak ~1660 cm⁻¹ (Suspect: Salicylic Acid) Check->ResultA Low Freq ResultB Peak ~1695 cm⁻¹ (Confirmed: 3-tB-6-MSA) Check->ResultB High Freq

Figure 2: Experimental workflow for validating 3-tB-6-MSA synthesis.

Troubleshooting Common Issues
  • Broad Carbonyl Peak: If the C=O peak is exceptionally broad and centered lower than expected, the sample may be wet (solvated). Recrystallize from a non-polar solvent (e.g., Hexane) to remove H-bonding solvents like water or ethanol.

  • Missing t-Butyl Doublet: If the 1365/1390 cm⁻¹ split is absent, confirm the starting material was not de-alkylated during synthesis (a common side reaction in strong acid media).

References

  • NIST Chemistry WebBook. Salicylic acid Infrared Spectrum.[2] National Institute of Standards and Technology.[2] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Carboxylic Acids and Derivatives (Steric Effects).[Link]

  • Royal Society of Chemistry. Infrared Spectroscopy Principles and Characteristic Absorptions.[Link]

Sources

Comparative

A Comparative Guide to the Thermal Stability of 3-Tert-butyl-6-methylsalicylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thermal Stability in Pharmaceutical Development The thermal stability of an active pharmaceutical ingredient (API) is a co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability in Pharmaceutical Development

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates manufacturing processes, formulation strategies, and ultimately, the safety and shelf-life of the final medicinal product. Unforeseen degradation due to thermal stress can lead to a loss of potency, the formation of toxic byproducts, and altered bioavailability. For salicylic acid derivatives, a class of compounds renowned for their anti-inflammatory and analgesic properties, understanding their response to heat is paramount.

This guide focuses on 3-tert-butyl-6-methylsalicylic acid, a sterically hindered derivative. The introduction of bulky alkyl groups like tert-butyl and a methyl group can significantly alter the physicochemical properties of the parent salicylic acid molecule, including its melting point, decomposition pathway, and overall thermal resilience. Due to the limited publicly available thermal analysis data for 3-tert-butyl-6-methylsalicylic acid, this guide employs a comparative approach. We will analyze the known thermal behavior of salicylic acid and the closely related 3,5-di-tert-butylsalicylic acid to establish a predictive framework for the thermal stability of 3-tert-butyl-6-methylsalicylic acid.

Comparative Thermal Analysis: Insights from Salicylic Acid and its Derivatives

To build a comprehensive understanding, we will examine the thermal properties of salicylic acid and 3,5-di-tert-butylsalicylic acid. This comparative data, summarized in the table below, will serve as a foundation for our analysis.

CompoundMelting Point (°C)Onset of Decomposition (TGA)Key Thermal Events (DSC)
Salicylic Acid~159 °C~175 °C[1]Single endothermic peak for melting, followed by decomposition.
3,5-Di-tert-butylsalicylic Acid157-162 °C[2]Not explicitly stated, but studied by TGA.[3]Endothermic event corresponding to fusion.[3]
3-Tert-butyl-6-methylsalicylic Acid Predicted: >160 °C Predicted: >180 °C Predicted: Sharp melting endotherm followed by decomposition.

Analysis of Substituent Effects:

  • Salicylic Acid: The parent molecule exhibits a well-defined melting point around 159 °C, with decomposition commencing shortly after, at approximately 175 °C. The primary decomposition pathway involves decarboxylation to form phenol and carbon dioxide[1].

  • 3,5-Di-tert-butylsalicylic Acid: The presence of two bulky tert-butyl groups significantly influences the molecule's properties. While the melting point is in a similar range to salicylic acid (157-162 °C)[2], the steric hindrance provided by the tert-butyl groups is expected to enhance its thermal stability by impeding intermolecular interactions that can precede decomposition. A study by Ribeiro da Silva et al. confirms its thermal behavior has been examined by TGA and DSC, with a determined molar enthalpy of fusion of 22.92±0.55 kJ mol−1[3].

Predicted Thermal Behavior of 3-Tert-butyl-6-methylsalicylic Acid:

Based on the comparative data, we can extrapolate the likely thermal characteristics of 3-tert-butyl-6-methylsalicylic acid:

  • Melting Point: The presence of both a tert-butyl and a methyl group is anticipated to result in a melting point slightly higher than that of salicylic acid and 3,5-di-tert-butylsalicylic acid, likely exceeding 160 °C. This prediction is based on the increased molecular weight and altered crystal packing due to the substituents.

  • Thermal Stability: The combination of the electron-donating methyl group and the sterically bulky tert-butyl group is expected to increase the thermal stability of the molecule compared to salicylic acid. The onset of decomposition is predicted to be above 180 °C. The tert-butyl group, in particular, can sterically shield the carboxylic acid and hydroxyl groups, hindering decarboxylation and other degradation pathways.

This predictive analysis underscores the importance of experimental verification. The protocols detailed in the following section provide a robust framework for conducting such an investigation.

Experimental Protocols for Thermal Stability Assessment

To ensure scientific integrity and reproducibility, the following detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided. These are standard methods applicable to the analysis of salicylic acid derivatives.

Thermogravimetric Analysis (TGA) Protocol

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition and quantifying mass loss.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of the salicylic acid derivative into a clean, tared TGA pan (typically alumina or platinum).

  • Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the mass loss as a function of temperature.

  • Data Analysis: Determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant deviation from the baseline mass occurs.

TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate Instrument p2 Weigh 5-10 mg Sample p1->p2 r1 Load Sample & Purge with N2 p2->r1 r2 Heat from 30°C to 300°C at 10°C/min r1->r2 a1 Record Mass Loss vs. Temperature r2->a1 a2 Determine Onset of Decomposition a1->a2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) Protocol

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, enthalpies of fusion, and other thermal transitions.

Step-by-Step Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the salicylic acid derivative into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to serve as a reference.

  • Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature approximately 50 °C above the expected melting point at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Determine the onset temperature and the peak temperature of the melting endotherm. Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

DSC Experimental Workflow

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis p1 Calibrate Instrument p2 Weigh 2-5 mg Sample in Sealed Pan p1->p2 r1 Load Sample & Reference Pans p2->r1 r2 Heat at 10°C/min r1->r2 a1 Record Heat Flow vs. Temperature r2->a1 a2 Determine Melting Point & ΔHfus a1->a2

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesis of Sterically Hindered Salicylic Acid Derivatives

A general synthetic approach for such derivatives is outlined below, providing a logical pathway for their preparation.

General Synthesis Pathway

Synthesis_Pathway A Substituted Phenol (e.g., 2-tert-butyl-5-methylphenol) B Phenoxide Formation (with strong base) A->B 1. Deprotonation C Carboxylation (Kolbe-Schmitt Reaction with CO2) B->C 2. Electrophilic Attack D Acidification C->D 3. Work-up E Substituted Salicylic Acid (e.g., 3-tert-butyl-6-methylsalicylic acid) D->E 4. Protonation

Caption: Generalized Kolbe-Schmitt reaction for synthesis.

Conclusion and Future Perspectives

This guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 3-tert-butyl-6-methylsalicylic acid and its derivatives. Through a comparative analysis with salicylic acid and 3,5-di-tert-butylsalicylic acid, we have established a predictive understanding of the stabilizing effects of alkyl substitutions on the salicylic acid core. The bulky tert-butyl group, in particular, is expected to confer enhanced thermal stability, a critical attribute for pharmaceutical development.

The detailed experimental protocols for TGA and DSC analysis provided herein offer a clear and reproducible methodology for researchers to experimentally determine the thermal properties of these and other novel salicylic acid derivatives.

Future research should focus on the experimental validation of the predicted thermal behavior of 3-tert-butyl-6-methylsalicylic acid. Such studies will not only provide definitive data for this specific compound but also contribute to a broader understanding of structure-stability relationships within this important class of pharmaceuticals. This knowledge is essential for the rational design of new drug candidates with optimized physicochemical properties.

References

  • PrepChem. Synthesis of 3-tert. butyl-5-nitro-6-methyl salicylic acid. [Link]

  • Ribeiro da Silva, M. A. V., et al. (2009). Standard enthalpy of formation and heat capacities of 3,5-di-tert-butylsalicylic acid. The Journal of Chemical Thermodynamics, 41(8), 963-968. [Link]

  • Ramos, P., & Pilawa, B. (2022). Free radical formation in salicylic acid and heating parameters – application of EPR, UV-Vis, TGA and colorimetry examination to optimize thermal sterilization. Acta Poloniae Pharmaceutica, 79(2), 231-239. [Link]

  • Google Patents. (2003). Process for preparing 3,5-di-tert-butyl salicylic acid.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Tert-butyl-6-methylsalicylic Acid

Executive Summary & Chemical Identity This guide outlines the mandatory disposal and handling procedures for 3-Tert-butyl-6-methylsalicylic acid (3-tB-6-MSA). Unlike standard salicylic acid, the addition of a tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide outlines the mandatory disposal and handling procedures for 3-Tert-butyl-6-methylsalicylic acid (3-tB-6-MSA). Unlike standard salicylic acid, the addition of a tert-butyl group significantly increases the molecule's lipophilicity. This structural change alters its environmental fate, making it more persistent and potentially more toxic to aquatic life than its non-alkylated counterparts.

Critical Warning: Do not treat this substance merely as a "weak acid." Its phenolic moiety requires strict segregation from oxidizing agents (specifically nitric acid) to prevent the formation of unstable nitrated phenols.

Chemical AttributeSpecification
IUPAC Name 3-tert-butyl-2-hydroxy-6-methylbenzoic acid
CAS Number 6934-03-8
Molecular Formula C₁₂H₁₆O₃
Physical State Solid (Crystalline powder)
Acidity (pKa) ~2.97 (Carboxylic acid), ~13 (Phenol)
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity
Hazard Assessment & Segregation Logic

Effective disposal begins with understanding the chemical mechanism of the hazard.

  • Lipophilicity & Bioaccumulation: The tert-butyl group facilitates membrane permeability. While plain salicylic acid degrades rapidly, alkylated salicylates partition more aggressively into organic matter/lipids. Drain disposal is strictly prohibited.

  • Chemical Incompatibility:

    • Oxidizers: Reaction with concentrated nitric acid or permanganates can lead to exothermic decomposition.

    • Bases: Reacts exothermically to form water-soluble salts.

Waste Stream Decision Matrix (DOT Visualization)

WasteSegregation Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solvent Solutions) StateCheck->Liquid Contam Is it Contaminated Debris? (Gloves, Weigh Boats) Solid->Contam SolventType Solvent Type? Liquid->SolventType Trace Trace Residue Contam->Trace < 1% w/w Bulk Bulk Chemical Contam->Bulk Gross Contamination Aq Aqueous (pH > 7) SolventType->Aq Org Organic Solvent SolventType->Org Bin_Trash General Lab Trash (ONLY if de minimis) Trace->Bin_Trash Bin_Solid Solid Hazardous Waste Bin (Label: Toxic/Irritant) Bulk->Bin_Solid Bin_Aq Aqueous Waste Carboy (Neutralized) Aq->Bin_Aq Bin_Org Organic Waste Carboy (Halogenated vs Non-Halogenated) Org->Bin_Org

Figure 1: Decision tree for segregating 3-tB-6-MSA waste streams. Note that "Trace" refers only to empty containers or lightly soiled gloves; bulk powder must never enter general trash.

Operational Procedures
A. Solid Waste Disposal (Bulk Substance)

Context: Expired inventory or excess reagent.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or glass jar. Avoid metal containers as the acid may corrode them over time.

  • Labeling: Affix a hazardous waste label detailing:

    • Chemical Name: 3-Tert-butyl-6-methylsalicylic acid.[1]

    • Hazards: Irritant, Acidic.[2][3]

  • Storage: Store in the Solid Waste satellite accumulation area. Ensure the lid is sealed with parafilm if the container is not in active use to prevent moisture absorption (hygroscopic potential).

B. Liquid Waste (Reaction Mixtures)

Context: Post-reaction mother liquors or extraction solvents.

  • Organic Solvents (DCM, Ethyl Acetate, etc.):

    • Do not neutralize.

    • Pour directly into the Organic Waste carboy (segregate Halogenated vs. Non-Halogenated based on the solvent).

    • Why? The incineration facility will handle the thermal destruction of the salicylic acid derivative.

  • Aqueous Solutions:

    • If the compound is dissolved in a basic aqueous layer, the solution will contain the salicylate salt.

    • Adjust pH to between 5 and 9 using dilute sulfuric acid or sodium hydroxide before adding to the Aqueous Waste carboy.

    • Never pour down the sink, even if neutralized, due to aquatic toxicity concerns [1].

C. In-Lab Neutralization (Small Spills Only)

For spills < 5 grams, immediate neutralization reduces the risk of inhalation or contact dermatitis.

Reagents Required:

  • Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃).

  • Deionized water.

  • pH strips.

Protocol:

  • Isolate: Demarcate the spill area. Don PPE (Nitrile gloves, safety goggles, lab coat).

  • Cover: Gently cover the spill with solid Sodium Bicarbonate.

  • Wet: Mist the powder with water to initiate the reaction.

    • Observation: Effervescence (bubbling) indicates CO₂ release as the acid is neutralized.

  • Wait: Allow the reaction to cease (bubbling stops).

  • Collect: Scoop the resulting sludge into a hazardous waste bag. Label as "Neutralized Organic Acid Debris."

  • Clean: Wipe the surface with water and detergent.

Emergency Response: Spill Management Workflow

In the event of a significant release (>10g or outside a fume hood), follow this logic flow to ensure containment and safety.

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Large Large (>10g) or Outside Hood? Assess->Large Evacuate Evacuate Area Call EHS Large->Evacuate Yes PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Large->PPE No Contain Containment: Circle spill with absorbent socks PPE->Contain Neutralize Neutralize: Apply NaHCO3 (Baking Soda) Contain->Neutralize Collect Collect: Scoop into Haz Waste Bag Neutralize->Collect Label Label & Report Collect->Label

Figure 2: Emergency response workflow for solid acid spills.

Regulatory & Compliance Context

Compliance is not optional.[2] This protocol adheres to the following frameworks:

  • RCRA (Resource Conservation and Recovery Act): 3-tB-6-MSA is not a P-listed or U-listed waste by specific name, but it falls under the characteristic of Corrosivity (if pH < 2 in solution) or general Toxic Organic Waste [2].

  • EPA Rule of Thumb: When in doubt, classify as a "Non-listed Hazardous Waste" rather than general refuse. The cost of incineration is negligible compared to the fines for improper disposal.

References
  • U.S. Environmental Protection Agency. (2024). Management of Hazardous Waste Pharmaceuticals and Chemicals. Retrieved from [Link]

  • Chemical Book/ChemSrc. (2025). 3-tert-butyl-2-hydroxy-6-methylbenzoic acid (CAS 6934-03-8) Physical Properties and Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Salicylic Acid Derivatives. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Tert-butyl-6-methylsalicylic acid

Operational Safety Protocol: 3-Tert-butyl-6-methylsalicylic Acid (CAS 6934-03-8) Part 1: Executive Hazard Architecture Handling 3-Tert-butyl-6-methylsalicylic acid requires a nuanced understanding of its structural moiet...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Protocol: 3-Tert-butyl-6-methylsalicylic Acid (CAS 6934-03-8)

Part 1: Executive Hazard Architecture

Handling 3-Tert-butyl-6-methylsalicylic acid requires a nuanced understanding of its structural moieties. Unlike generic salicylic acid, the introduction of a tert-butyl group at the C3 position and a methyl group at C6 increases the molecule's lipophilicity while retaining the corrosive potential of the phenolic and carboxylic acid functionalities.

The Scientist’s Rationale: We do not treat this merely as "dust." We treat it as a lipophilic organic acid. The tert-butyl steric bulk does not negate the acidity (pKa ~3) but may enhance skin permeation compared to unsubstituted salicylic acid. Therefore, the primary risks are irreversible ocular damage (due to acidity) and respiratory irritation (due to fine particulate nature).

Core Hazard Profile (Inferred from Structural Analogs & GHS Data):

  • H318: Causes serious eye damage (Corrosive to ocular tissue).

  • H315: Causes skin irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][2][5]

  • H302: Harmful if swallowed.[1][5][6]

Part 2: The PPE Firewall (Personal Protective Equipment)

Effective PPE is not a uniform; it is a barrier system selected based on chemical breakthrough times and physical state.

Table 1: PPE Specifications & Selection Logic
ComponentSpecificationScientific Rationale
Hand Protection Nitrile (Minimum 0.11 mm / 4 mil) Double-gloving recommended for synthesis/scale-up.Permeation Dynamics: The lipophilic tert-butyl group increases affinity for natural rubber latex; Nitrile offers superior resistance to organic acids. Double gloving provides a "breakthrough buffer" during accidental splashes.
Ocular Protection Chemical Splash Goggles (Indirect Vent) Safety glasses are insufficient for powders.Particulate Migration: Standard safety glasses allow airborne fines to migrate behind the lens. Acidic dust in the eye reacts with moisture to form a corrosive solution, risking corneal opacity.
Respiratory Engineering Control Primary (Fume Hood). Backup: N95 or P100 Respirator if outside hood.Inhalation Toxicology: Salicylates uncouple oxidative phosphorylation. Preventing inhalation is critical to avoid systemic toxicity.
Body Defense Lab Coat (High-Density Cotton or Poly-Cotton) + Tyvek® Sleeves (Optional for large quantities).Physical Barrier: Synthetic fibers (polyester) can melt if a fire occurs; however, for acid handling, high-density weaves prevent rapid soak-through.

Part 3: Operational Workflow & Engineering Controls

Safety is 90% preparation and 10% execution. The following workflow integrates engineering controls with PPE to create a self-validating safety loop.

Protocol 1: The "Static-Neutral" Weighing Procedure

Context: Substituted salicylic acids are often dry, crystalline powders prone to static charge. Static discharge can disperse the powder, defeating respiratory protection.

  • Environment: All open handling must occur inside a certified chemical fume hood (Face velocity: 0.3 – 0.5 m/s).

  • Static Dissipation: Use an ionizing bar or anti-static gun on the weighing boat/spatula before contact.

  • Transfer: Do not pour. Transfer using a stainless steel spatula to minimize dust generation.

  • Self-Validation: The "Kimwipe Test" – Before starting, tape a tissue strip to the hood sash. If it is not pulled inward firmly, the exhaust is insufficient. STOP immediately.

Protocol 2: Decontamination & Doffing

Causality: Most exposure occurs after the experiment, during PPE removal, when invisible dust on gloves is transferred to the face.

  • Wash Gloves: Rinse gloved hands with soap and water before removing them. This neutralizes acidic residue.

  • Doffing: Peel gloves from the inside out (beaking method) to entrap potential contamination.

  • Face Wash: Wash face and hands immediately after leaving the lab.

Part 4: Visualizing the Safety Logic

The following diagram illustrates the decision matrix for handling this compound, emphasizing the escalation of controls based on quantity and state.

SafetyLogic Start Start: Handling 3-Tert-butyl-6-methylsalicylic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution QuantityCheck Quantity > 100mg? Solid->QuantityCheck SolventRisk Check Solvent SDS (Permeation Risk) Solution->SolventRisk StandardPPE Standard PPE: Nitrile Gloves (Single) Safety Glasses Lab Coat QuantityCheck->StandardPPE No HighRiskPPE High-Risk PPE: Double Nitrile Gloves Chemical Goggles Fume Hood MANDATORY QuantityCheck->HighRiskPPE Yes (Dust Risk) SolventRisk->StandardPPE Low Hazard Solvent SolventRisk->HighRiskPPE High Hazard/Volatile

Figure 1: Decision logic for PPE escalation. Note that powder handling >100mg triggers "High Risk" protocols due to the increased probability of airborne dust generation.

Part 5: Emergency Response & Disposal[1]

Spill Management (Solid State):

  • Do NOT sweep. Sweeping creates aerosols.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover the spill with a weak base (Sodium Carbonate or Sodium Bicarbonate) to neutralize the acid.

  • Collect: Wet the powder slightly with an inert solvent (or water, if compatible) to suppress dust, then wipe up with absorbent pads.

Disposal Protocol:

  • Classification: Hazardous Chemical Waste (Acidic/Organic).

  • Segregation: Do not mix with oxidizers or strong bases in the waste stream.[7]

  • Labeling: Must be clearly labeled with the full chemical name and CAS # (6934-03-8).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80695, 3-Tert-butyl-6-methylsalicylic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Salicylic Acid Derivatives Hazard Classification. (General guidance on salicylic acid analogs). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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